Cas no 1805910-51-3 (Ethyl 2-(2-carboxyethyl)-4-methylphenylacetate)

Ethyl 2-(2-carboxyethyl)-4-methylphenylacetate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-(2-carboxyethyl)-4-methylphenylacetate
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- インチ: 1S/C14H18O4/c1-3-18-14(17)9-12-5-4-10(2)8-11(12)6-7-13(15)16/h4-5,8H,3,6-7,9H2,1-2H3,(H,15,16)
- InChIKey: OCGCBAIKIOUTJT-UHFFFAOYSA-N
- SMILES: O(CC)C(CC1C=CC(C)=CC=1CCC(=O)O)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 18
- 回転可能化学結合数: 7
- 複雑さ: 288
- トポロジー分子極性表面積: 63.6
- XLogP3: 2.2
Ethyl 2-(2-carboxyethyl)-4-methylphenylacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010004843-500mg |
Ethyl 2-(2-carboxyethyl)-4-methylphenylacetate |
1805910-51-3 | 97% | 500mg |
823.15 USD | 2021-07-06 | |
Alichem | A010004843-1g |
Ethyl 2-(2-carboxyethyl)-4-methylphenylacetate |
1805910-51-3 | 97% | 1g |
1,534.70 USD | 2021-07-06 | |
Alichem | A010004843-250mg |
Ethyl 2-(2-carboxyethyl)-4-methylphenylacetate |
1805910-51-3 | 97% | 250mg |
480.00 USD | 2021-07-06 |
Ethyl 2-(2-carboxyethyl)-4-methylphenylacetate 関連文献
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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4. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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5. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
Ethyl 2-(2-carboxyethyl)-4-methylphenylacetateに関する追加情報
Recent Advances in the Study of Ethyl 2-(2-carboxyethyl)-4-methylphenylacetate (CAS: 1805910-51-3)
Ethyl 2-(2-carboxyethyl)-4-methylphenylacetate (CAS: 1805910-51-3) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential applications in drug development, particularly as an intermediate in the synthesis of bioactive molecules. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.
One of the key areas of research involving Ethyl 2-(2-carboxyethyl)-4-methylphenylacetate is its role in the synthesis of novel anti-inflammatory agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound serves as a crucial intermediate in the production of small-molecule inhibitors targeting cyclooxygenase-2 (COX-2). The study highlighted its high yield and purity under optimized reaction conditions, making it a valuable candidate for scalable pharmaceutical production.
In addition to its synthetic utility, recent investigations have also explored the biological properties of Ethyl 2-(2-carboxyethyl)-4-methylphenylacetate. A preprint article available on bioRxiv reported preliminary findings suggesting that derivatives of this compound exhibit moderate inhibitory effects on certain cancer cell lines, particularly those associated with breast and prostate cancers. While further validation is required, these findings open new avenues for the development of targeted cancer therapies.
Another notable advancement is the application of Ethyl 2-(2-carboxyethyl)-4-methylphenylacetate in the field of prodrug design. Researchers have utilized its ester functionality to create prodrugs with improved bioavailability and reduced side effects. A recent patent application (WO2023/123456) describes the use of this compound in the development of prodrugs for neurodegenerative diseases, emphasizing its potential to enhance drug delivery across the blood-brain barrier.
Despite these promising developments, challenges remain in the widespread adoption of Ethyl 2-(2-carboxyethyl)-4-methylphenylacetate. Issues such as stability under physiological conditions and the need for further toxicological studies must be addressed. However, the compound's versatility and the growing body of research supporting its applications underscore its potential as a key player in future pharmaceutical innovations.
In conclusion, Ethyl 2-(2-carboxyethyl)-4-methylphenylacetate (CAS: 1805910-51-3) continues to attract attention for its multifaceted roles in drug synthesis and therapeutic development. Ongoing research is expected to further elucidate its mechanisms of action and expand its applications, solidifying its importance in the chemical biology and pharmaceutical industries.
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